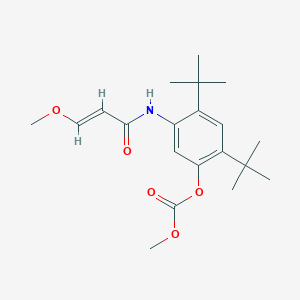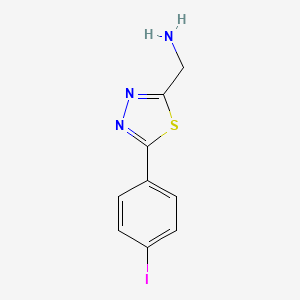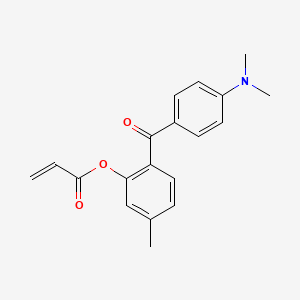
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in polymer chemistry, particularly in the production of plastics, adhesives, and coatings. This compound is characterized by the presence of a dimethylamino group, a benzoyl group, and a methylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate typically involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of a catalyst. One common method is the reaction of 4-(Dimethylamino)benzoyl chloride with 5-methylphenyl acrylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of acrylates often involves continuous flow processes to ensure high efficiency and yield. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor can achieve excellent conversions within a short reaction time . This method minimizes the formation of unwanted side products and allows for the efficient handling of the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with thermo-pH responsivity.
Biomedical Applications: The compound can be incorporated into polymers for drug delivery systems due to its ability to form stimuli-responsive polymersomes.
Material Science: It is used in the development of smart materials that respond to environmental changes such as temperature and pH.
Mechanism of Action
The mechanism by which 2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate exerts its effects is primarily through its incorporation into polymer matrices. The dimethylamino group can interact with various molecular targets, leading to changes in the physical properties of the polymer. For example, the ionization of the dimethylamino group can alter the hydrophilicity of the polymer, making it responsive to pH changes .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: This compound is similar in structure and is also used in the synthesis of stimuli-responsive polymers.
4-Acetylphenyl acrylate: Another acrylate used in the preparation of functional polymers.
Uniqueness
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate is unique due to the presence of both the dimethylamino and benzoyl groups, which provide distinct chemical properties. These groups contribute to its ability to form polymers with specific responses to environmental stimuli, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[2-[4-(dimethylamino)benzoyl]-5-methylphenyl] prop-2-enoate |
InChI |
InChI=1S/C19H19NO3/c1-5-18(21)23-17-12-13(2)6-11-16(17)19(22)14-7-9-15(10-8-14)20(3)4/h5-12H,1H2,2-4H3 |
InChI Key |
DGUTVDACCHMXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



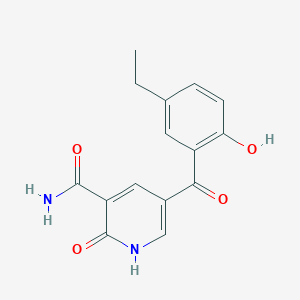
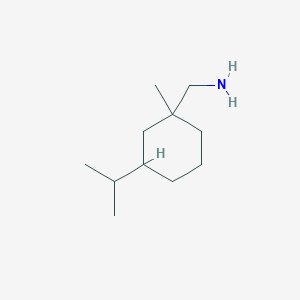
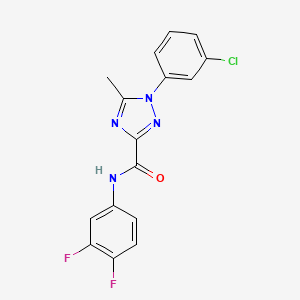
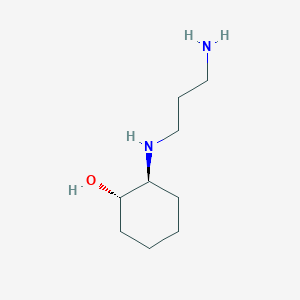

![5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13357380.png)


![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357399.png)
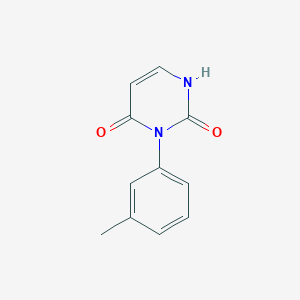
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357419.png)
